molecular formula C20H24N2O2 B1604105 2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-36-8

2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1604105
M. Wt: 324.4 g/mol
InChI Key: UMBYDKHHMREDGU-UHFFFAOYSA-N
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Description

2-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone (MMBP) is an organic compound with the molecular formula C20H24N2O21. It has gained significant recognition in the scientific community for its potential implications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, the specific synthesis process for MMBP is not readily available in the search results. However, it is commercially available for purchase from various chemical suppliers23.



Molecular Structure Analysis

The molecular structure of MMBP consists of a benzophenone core with a methoxy group (OCH3) and a 4-methylpiperazinomethyl group attached1. The molecular weight of MMBP is 324.4 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving MMBP are not detailed in the search results. Further research in scientific literature may provide more information on this topic.



Physical And Chemical Properties Analysis

The physical and chemical properties of MMBP are not fully detailed in the search results. However, the molecular formula is C20H24N2O2 and the molecular weight is 324.4 g/mol1.


Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3), a chemical structurally related to 2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, is widely used as a UV-filter in sunscreens for protecting human skin and hair from UV radiation damage. Research reveals that BP-3 undergoes metabolism by liver microsomes in both rats and humans, producing metabolites with varied estrogenic and anti-androgenic activities. These findings indicate the potential endocrine-disrupting effects of benzophenone derivatives, highlighting the importance of understanding their metabolism and activity for assessing health risks (Watanabe et al., 2015).

Environmental Presence and Effects

Studies have also focused on the environmental presence of benzophenone derivatives, including their detection in human plasma and urine after topical application, suggesting significant absorption and systemic exposure (Janjua et al., 2008). This widespread exposure raises concerns about their potential reproductive toxicity, as indicated by associations between high levels of BP-3 and alterations in birth weights and gestational ages, alongside impacts on fish and rat reproduction (Ghazipura et al., 2017).

Analytical Detection

Advances in analytical methods, such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS), have improved the detection of benzophenone-3 and its metabolites in biological samples. These methods provide a foundation for studying the percutaneous absorption processes and understanding the extent of human exposure to benzophenone derivatives (Tarazona et al., 2013).

Removal from Water

The development of tertiary amine-functionalized adsorption resins presents an environmentally friendly approach to removing benzophenone derivatives from water. This method showcases the potential for cleaner production techniques in mitigating the environmental impact of UV filters (Zhou et al., 2018).

Photopolymerization

Research into nitroxide-mediated photopolymerization highlights the utility of benzophenone derivatives in initiating polymerization reactions under UV irradiation. These compounds serve as photoinitiators, demonstrating the versatile applications of benzophenone derivatives beyond sunscreens, in fields such as materials science (Guillaneuf et al., 2010).

Safety And Hazards

The specific safety and hazard information for MMBP is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information.


Future Directions

MMBP has gained recognition in the scientific community for its potential implications in various fields of research and industry1. However, the specific future directions or applications are not detailed in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to scientific literature and resources.


properties

IUPAC Name

(2-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBYDKHHMREDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643410
Record name (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-36-8
Record name Methanone, (2-methoxyphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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